molecular formula C8H3F6NO3 B008583 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 104678-93-5

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B008583
M. Wt: 275.1 g/mol
InChI Key: DRNXQIODJPOKFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is not directly reported, related compounds provide insight into potential synthetic pathways. For example, compounds with similar structures have been synthesized through the reaction of nitroalkanes with benzene catalyzed by trifluoromethanesulfonic acid, suggesting a route involving nitration and the introduction of trifluoromethyl groups under acidic conditions (Ohwada, Ohta, & Shudo, 1987).

Molecular Structure Analysis

The molecular structure of related nitrobenzene derivatives has been characterized by X-ray diffraction, revealing the impact of substituents on the benzene ring conformation. For instance, the presence of nitro and trifluoromethyl groups can cause significant electronic and steric effects, influencing the overall geometry and electronic distribution of the molecule. Studies on similar compounds show how these groups affect bond lengths, angles, and planarity, providing valuable insights into the structural behavior of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (Diehl III, Je, & Tanski, 2019).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives often explore the reactivity of the nitro group and its influence on adjacent substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups plays a crucial role in determining the compound's reactivity towards nucleophilic and electrophilic attacks. Reactions such as nitration, sulfonation, and halogenation are typically influenced by these groups, dictating the compound's chemical behavior in various organic reactions (Beier, Pastýříková, & Iakobson, 2011).

Physical Properties Analysis

The physical properties of nitrobenzene derivatives, such as melting and boiling points, solubility, and density, are significantly affected by the presence of nitro, trifluoromethyl, and trifluoromethoxy groups. These functional groups contribute to the compound's overall polarity, vapor pressure, and intermolecular interactions, affecting its physical state and behavior in various solvents. Analysis of similar compounds provides insights into how these groups impact the physical properties of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.

Chemical Properties Analysis

The chemical properties of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, including acidity, basicity, and reactivity in various chemical reactions, are influenced by its functional groups. The nitro group, in particular, is known for its electron-withdrawing effect, which can enhance the acidity of adjacent hydrogen atoms and affect the compound's reactivity towards nucleophiles. Studies on related compounds highlight the role of these groups in determining the compound's behavior in organic synthesis and its interaction with different reagents (Petruk et al., 2015).

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

Research by Duran-Camacho et al. (2021) in "Organic Letters" explored the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt was found effective as a trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting its potential in chemical synthesis (Duran-Camacho et al., 2021).

Amination and Reduction

The study by Pastýříková et al. (2012) in the "European Journal of Organic Chemistry" discussed the direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the production of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

Crystal Structure Analysis

Lynch and Mcclenaghan (2003) investigated chemical isomers of 3-nitrobenzotrifluoride, including 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, revealing their crystal structures and potential for forming cocrystals, important in the field of material science (Lynch & Mcclenaghan, 2003).

Polymer Synthesis

Yu Xin-hai (2010) in "Chemistry and Adhesion" synthesized and characterized novel fluorine-containing polyetherimide from 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, indicating its use in high-performance polymer materials (Yu Xin-hai, 2010).

Molecular Electronics

In a study by Chen et al. (1999) in "Science", a molecule containing a nitroamine redox center demonstrated significant negative differential resistance and an on-off peak-to-valley ratio, suggesting applications in molecular electronics (Chen et al., 1999).

Asymmetric Oxidation

Rodygin et al. (2011) in "Phosphorus, Sulfur, and Silicon and the Related Elements" presented an efficient method for asymmetric oxidation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides, which is significant in stereoselective synthesis (Rodygin et al., 2011).

properties

IUPAC Name

2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNXQIODJPOKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545819
Record name 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

CAS RN

104678-93-5
Record name 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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